molecular formula C13H18N2O B1489698 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol CAS No. 1258306-15-8

6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol

Cat. No.: B1489698
CAS No.: 1258306-15-8
M. Wt: 218.29 g/mol
InChI Key: WQNCRYFKCKUWRI-UHFFFAOYSA-N
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Description

6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol is a pyrimidine derivative offered for research purposes. Pyrimidine-based compounds are a significant class of heterocycles in medicinal chemistry and chemical biology, frequently serving as key scaffolds in the development of bioactive molecules . For instance, structurally related compounds, such as those featuring cyclopropyl or cyclohexyl substituents on the pyrimidine core, are investigated for various therapeutic applications, which may include use as anti-infective, anti-inflammatory, or antineoplastic agents . The specific substitution pattern of this compound, incorporating both cyclohexyl and cyclopropyl groups, suggests it may be of interest as a building block for drug discovery or as a synthetic intermediate in the development of more complex molecules . Researchers can utilize this compound to explore structure-activity relationships or to synthesize novel compounds for screening against biological targets. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. For comprehensive handling and safety information, please refer to the Safety Data Sheet.

Properties

IUPAC Name

4-cyclohexyl-2-cyclopropyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-12-8-11(9-4-2-1-3-5-9)14-13(15-12)10-6-7-10/h8-10H,1-7H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNCRYFKCKUWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=O)NC(=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

β-Keto Ester Formation (Flow Reaction)

  • Reagents: Cyclohexanecarboxaldehyde and ethyl diazoacetate.
  • Solvent: Dichloromethane (CH2Cl2).
  • Catalyst: Boron trifluoride etherate (BF3·OEt2) at 10 mol%.
  • Procedure: A solution of cyclohexanecarboxaldehyde and ethyl diazoacetate is injected into a flow reactor alongside BF3·OEt2, promoting the formation of the β-keto ester intermediate.
  • Advantages: The flow setup allows precise control over reaction time and temperature, improving reproducibility and yield.

Heterocycle Formation (Cyclization)

  • Reagents: Cyclopropylcarbamidine hydrochloride (1.10–2.20 equivalents) and DBU (1.00–4.00 equivalents) as base.
  • Conditions: Stirring under argon atmosphere at room temperature for 48 hours or refluxing for 18 hours depending on the amidine derivative.
  • Solvent: Ethanol (EtOH) or a mixture with dichloromethane.
  • Outcome: Formation of this compound through cyclization of the β-keto ester with the amidine derivative.

Purification

  • Removal of solvent under reduced pressure.
  • Purification by silica gel column chromatography using solvent gradients such as 2% methanol in dichloromethane.
  • Crystallization from suitable solvents to obtain pure compound.

Experimental Data Summary

Step Reagents/Conditions Yield (%) Notes
β-Keto ester synthesis Cyclohexanecarboxaldehyde + ethyl diazoacetate + BF3·OEt2 (10 mol%) in CH2Cl2 (flow) Not specified Flow chemistry enhances control and scalability
Cyclization β-Keto ester + cyclopropylcarbamidine hydrochloride + DBU in EtOH, stirred 48 h at rt or reflux 18 h 70–78% (typical) Reaction under inert atmosphere; time and temp vary with amidine type
Purification Silica gel chromatography (2% MeOH/CH2Cl2) - Yields pure this compound

Research Findings and Notes

  • The use of cyclopropylcarbamidine hydrochloride is critical for introducing the cyclopropyl substituent at the 2-position of the pyrimidin-4-ol ring.
  • The cyclohexyl group at the 6-position is introduced via the aldehyde starting material, cyclohexanecarboxaldehyde.
  • Reaction times vary depending on the amidine derivative used; cyclopropylcarbamidine requires longer stirring at room temperature compared to other amidines.
  • The flow chemistry method for β-keto ester formation allows rapid and efficient access to key intermediates, facilitating scale-up and reproducibility.
  • The final compound exhibits characteristic NMR signals, including a broad singlet around 13.4 ppm for the hydroxyl proton and singlets near 6.1 ppm for the pyrimidin-4-ol proton, confirming structure.

Representative Reaction Scheme (Summary)

  • Flow Reaction:
    Cyclohexanecarboxaldehyde + Ethyl diazoacetate + BF3·OEt2 (10 mol%) → β-keto ester intermediate

  • Cyclization:
    β-keto ester + Cyclopropylcarbamidine hydrochloride + DBU → this compound

  • Purification:
    Column chromatography → Pure target compound

Additional Context from Related Compounds

  • Similar pyrimidin-4-ol derivatives have been synthesized using related amidine hydrochlorides and β-keto esters, confirming the versatility of this approach.
  • Yields reported for analogous compounds range from 7.5% to over 70%, depending on specific substituents and reaction optimization.
  • NMR and mass spectrometry data corroborate the successful synthesis and purity of the compounds.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH) are commonly used oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently employed reducing agents.

  • Substitution: Alkyl halides (e.g., cyclohexyl chloride) and amines (e.g., aniline) are typical nucleophiles used in substitution reactions.

Major Products Formed:

  • Oxidation: Oxidation reactions can yield carboxylic acids or ketones, depending on the specific conditions.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrimidin-4-ol derivatives.

Scientific Research Applications

6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound exhibits biological activity, making it a candidate for drug development.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Substituent Variations at Position 6

The substituent at position 6 significantly influences molecular properties:

Compound Name Position 6 Substituent Key Properties/Effects
6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol Cyclohexyl High lipophilicity; moderate steric bulk
6-Cyclopentyl-2-cyclopropylpyrimidin-4-ol Cyclopentyl Reduced lipophilicity (smaller ring); increased ring strain
6-(2-Cyclopentylethyl)-2-cyclopropylpyrimidin-4-ol Cyclopentylethyl Enhanced flexibility; higher logP due to ethyl linker
6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid Cyclopentylmethoxy Introduces ether linkage; carboxylic acid improves aqueous solubility

Key Findings :

  • Cyclohexyl vs. cyclopentyl: Cyclohexyl’s larger size increases steric hindrance but may reduce metabolic susceptibility compared to cyclopentyl.

Substituent Variations at Position 2

The cyclopropyl group at position 2 is compared to other substituents:

Compound Name Position 2 Substituent Key Properties/Effects
This compound Cyclopropyl Ring strain enhances binding; moderate electron-withdrawing effect
6-Cyclohexyl-2-methylpyrimidin-4-ol Methyl Reduced steric hindrance; electron-donating effect may lower reactivity
6-Cyclohexyl-2-thioxo-pyrimidin-4-ol Thioxo (S) Increased hydrogen bonding capacity; potential tautomerism

Key Findings :

  • Cyclopropyl vs. methyl: The cyclopropyl group’s strained ring may improve target engagement compared to methyl’s simplicity.
  • Thioxo substituents introduce sulfur, altering electronic properties and enabling disulfide bond formation in biological systems .

Functional Group Modifications

Compound Name Functional Group Key Properties/Effects
This compound Hydroxyl (-OH) Moderate acidity (pKa ~8–10); participates in H-bonding
6-(Cyclopentylmethoxy)-2-methylpyrimidine-4-carboxylic acid Carboxylic acid (-COOH) Higher acidity (pKa ~2–4); improves solubility but reduces membrane permeability
1-(6-Cyclopropylamino-pyrimidin-4-yl)-piperidin-4-ol Piperidin-4-ol Adds a basic nitrogen; enhances solubility and CNS penetration potential

Key Findings :

  • Hydroxyl groups balance solubility and permeability, whereas carboxylic acids prioritize solubility at the expense of bioavailability.
  • Piperidine moieties (e.g., in CAS 845714-30-9) introduce basicity, which can improve pharmacokinetics .

Structural-Activity Relationship (SAR) Insights

  • Lipophilicity : Cyclohexyl and cyclopentylethyl groups increase logP, favoring blood-brain barrier penetration but risking off-target toxicity.
  • Steric Effects : Bulkier substituents at position 6 (e.g., cyclohexyl) may limit binding to shallow protein pockets.

Biological Activity

6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Research indicates that this compound interacts with various biological targets, potentially including enzymes and receptors involved in cellular signaling pathways. Its activity may be attributed to the modulation of specific enzyme systems or receptor interactions, which can lead to therapeutic effects.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro assays indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive
Staphylococcus aureus32 µg/mL
Streptococcus pneumoniae16 µg/mL
Gram-negative
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In preclinical studies, this compound has shown potential anticancer properties. It was tested against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116).

Cancer Cell LineIC50 (µM)
MCF-712.5
A54915.0
HCT11610.0

The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

A notable case study involved the application of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to untreated controls, indicating its potential as a therapeutic agent.

Study Design:

  • Objective: Evaluate the efficacy of this compound in treating bacterial infections.
  • Method: Mice were infected with Staphylococcus aureus and treated with varying doses of the compound.
  • Results: Treated mice exhibited reduced symptoms and lower bacterial counts in tissues.

Q & A

Basic: What are the optimal synthetic routes for 6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol, and how can steric hindrance from substituents be mitigated?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclohexyl and cyclopropyl groups can be introduced via Suzuki-Miyaura coupling or direct alkylation under controlled conditions. Steric hindrance from the bulky cyclohexyl group requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to improve reaction kinetics. Purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures high yield and purity .

Basic: How does the substitution pattern (cyclohexyl at C6, cyclopropyl at C2) influence hydrogen-bonding capacity and solubility?

Methodological Answer:
The cyclohexyl group enhances hydrophobicity, reducing aqueous solubility but improving membrane permeability. The cyclopropyl group, though small, introduces rigidity, potentially stabilizing interactions with flat aromatic regions in target proteins. The hydroxyl at C4 acts as a hydrogen-bond donor, critical for binding to biological targets (e.g., enzymes or receptors). Solubility can be modulated via co-solvents (DMSO) or pro-drug strategies .

Advanced: How can computational modeling (e.g., DFT) predict regioselectivity in further functionalization of the pyrimidine core?

Methodological Answer:
Density Functional Theory (DFT) calculations assess electron density distribution to identify reactive sites. For example, the C5 position may show higher electrophilicity due to electron-withdrawing effects from the hydroxyl group. Molecular electrostatic potential (MEP) maps and Fukui indices guide predictions for nucleophilic/electrophilic attacks. Validation via X-ray crystallography (e.g., bond lengths/angles) ensures accuracy .

Advanced: What strategies resolve contradictions between in vitro and in vivo biological activity data?

Methodological Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability or poor bioavailability). Strategies include:

  • Metabolic Profiling: LC-MS/MS to identify degradation products.
  • Prodrug Design: Masking the hydroxyl group with acetyl or phosphate moieties.
  • Formulation Optimization: Nanoemulsions or liposomal encapsulation to enhance delivery.
    Comparative studies with structural analogues (e.g., cyclohexyl vs. isopropyl substitutions) clarify substituent-specific effects .

Methodological: What spectroscopic techniques confirm the structure and tautomeric equilibria of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves solid-state tautomeric forms (e.g., keto-enol equilibrium) and confirms substituent geometry .
  • 2D NMR (HSQC, NOESY): Identifies solution-phase tautomers and intra-molecular interactions (e.g., hydroxyl proton coupling with adjacent groups) .
  • Mass Spectrometry (HRMS): Validates molecular formula and detects degradation byproducts .

Advanced: How can analogues maintain target affinity while improving metabolic stability?

Methodological Answer:

  • Substituent Engineering: Replace cyclohexyl with fluorinated cycloalkyl groups to reduce CYP450-mediated oxidation.
  • Isosteric Replacement: Swap cyclopropyl with trifluoromethyl to enhance metabolic resistance while retaining steric bulk.
  • Bioisosteric Strategies: Replace the hydroxyl group with a bioisostere (e.g., tetrazole) to preserve hydrogen-bonding without metabolic liability.
    Activity cliffs from SAR studies guide prioritization of analogues .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol
Reactant of Route 2
6-Cyclohexyl-2-cyclopropylpyrimidin-4-ol

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